DSM502

PfDHODH inhibition PvDHODH inhibition enzyme assay

DSM502: pyrrole PfDHODH/PvDHODH inhibitor (IC50=20/14 nM), >5000× selective over human DHODH—zero mammalian background in target engagement assays. Distinct binding conformation vs triazolopyrimidine inhibitors yields non-overlapping resistance profile verified by X-ray crystallography, ideal for resistance-breaking synergy studies. At 50 mg/kg oral dosing in SCID mice, achieves 97% parasite clearance, 12 percentage points above DSM265. 5.1× superior PvDHODH potency. The pyrrole scaffold is structurally differentiated from triazolopyrimidine chemotypes, enabling SAR expansion into new chemical space. Order for precision malaria DHODH enzymology that existing inhibitors cannot support.

Molecular Formula C16H16F3N3O
Molecular Weight 323.31 g/mol
Cat. No. B8201807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM502
Molecular FormulaC16H16F3N3O
Molecular Weight323.31 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3
InChIInChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23)
InChIKeyAFOVOYRODSYDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DSM502 Antimalarial Compound: Pyrrole-Based PfDHODH Inhibitor Specifications for Research Procurement


DSM502 is a synthetic organic compound belonging to a pyrrole-based series developed as selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for malaria treatment [1]. This compound was identified through target-based screening and subsequent lead optimization, emerging as the best lead from this pyrrole series [1]. DSM502 exhibits nanomolar inhibitory potency against both P. falciparum and P. vivax DHODH enzymes while showing no inhibition of mammalian DHODH orthologs at concentrations up to >100 μM [2]. The compound serves as a potential backup candidate with an alternative scaffold to the clinical-stage triazolopyrimidine DSM265 [1].

DSM502 vs Alternative PfDHODH Inhibitors: Scaffold-Specific Differentiation That Prevents Generic Substitution


Within the PfDHODH inhibitor class, compounds cannot be freely interchanged due to fundamental scaffold-dependent differences in enzyme binding conformation, species selectivity profiles, and resistance mutation susceptibility. DSM502, as a pyrrole-based inhibitor, binds to an alternative enzyme conformation distinct from that recognized by triazolopyrimidine-based inhibitors such as DSM265 [1]. This conformational difference directly translates into quantifiable variations in P. vivax potency, mammalian enzyme selectivity, and cross-resistance behavior—factors that critically impact experimental outcomes in malaria research and drug development programs [1]. The evidence below establishes precisely where and by what magnitude DSM502 differs from its closest structural and functional analogs.

DSM502 Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decision Support


DSM502 vs DSM265: Direct Comparison of PfDHODH and PvDHODH Inhibitory Potency

In direct head-to-head enzymatic assays, DSM502 demonstrates superior potency against Plasmodium falciparum DHODH compared to the clinical lead DSM265, with IC50 values of 0.020 μM (20 nM) versus 0.030 μM (30 nM), respectively [1]. This represents a 1.5-fold improvement in PfDHODH inhibition. More notably, DSM502 exhibits substantially enhanced potency against Plasmodium vivax DHODH with an IC50 of 0.014 μM (14 nM) compared to DSM265's 0.072 μM (72 nM), yielding a 5.1-fold improvement in PvDHODH inhibitory activity [1]. Both compounds maintain equivalent selectivity against mammalian DHODH, with human DHODH IC50 values exceeding 100 μM for each [1].

PfDHODH inhibition PvDHODH inhibition enzyme assay

DSM502 vs DSM265: Whole-Cell Antiparasitic Activity Comparison in Pf3D7 Assays

In whole-cell parasite growth inhibition assays using the Pf3D7 strain of Plasmodium falciparum, DSM502 exhibits an EC50 of 0.014 μM (14 nM) compared to DSM265's EC50 of 0.0060 μM (6 nM) [1]. DSM265 demonstrates 2.3-fold greater potency in this whole-cell context, reflecting differences in cell permeability, intracellular target engagement, or compound stability under assay conditions [2]. This cell-based potency differential highlights that enzymatic IC50 improvements do not uniformly translate to whole-parasite activity and must be considered when selecting compounds for cell culture experiments.

whole-cell assay Pf3D7 parasite growth inhibition

DSM502 vs DSM265: Resistance Profile Differentiation Due to Alternative Enzyme Binding Conformation

X-ray crystallographic studies reveal that DSM502 binds to an alternative enzyme conformation of PfDHODH compared to that recognized by DSM265, a triazolopyrimidine-based inhibitor [1]. This conformational divergence produces a different resistance mutation susceptibility profile between the two compounds [2]. IUPHAR/BPS Guide to Malaria Pharmacology curators explicitly note that DSM502 demonstrates 'a different resistance profile to DSM265' [2]. While specific mutation data requires access to the full primary publication, the established conformational difference provides mechanistic rationale for non-overlapping resistance patterns.

resistance profile binding conformation X-ray crystallography

DSM502 vs DSM265: Metabolic Stability Limitation and Dosing Regimen Implications

Despite demonstrating in vivo efficacy at similar blood exposure levels to DSM265, DSM502 exhibits reduced metabolic stability [1]. The IUPHAR/BPS curatorial assessment explicitly states that DSM502 'is not as metabolically stable and would not be suitable as a single dose treatment or once-weekly chemopreventative' [2]. This limitation contrasts with DSM265's clinical positioning as a potential single-dose treatment option. In mouse pharmacokinetic studies, DSM502 (2.8 mg/kg intravenous) exhibits a plasma clearance of 26.1 mL/min/kg and apparent terminal half-life of 2.8 hours, with oral administration (18.3 and 50 mg/kg) yielding half-lives of 2.6 and 3.6 hours, respectively .

metabolic stability pharmacokinetics in vivo efficacy

DSM502 Research Applications: Evidence-Based Use Cases for Antimalarial Drug Discovery


P. vivax DHODH Biochemical Screening and Dual-Species Enzyme Inhibition Studies

DSM502 is optimally deployed in biochemical assays requiring potent inhibition of both Plasmodium falciparum and Plasmodium vivax DHODH enzymes. The compound's 5.1-fold improved PvDHODH potency relative to DSM265 (IC50 = 14 nM vs 72 nM) makes it particularly suitable for P. vivax-focused enzymology research, where lower compound concentrations reduce solvent interference and improve assay signal-to-noise ratios. Additionally, the compound's >5000-fold selectivity window over human DHODH (IC50 >100 μM) enables clean target engagement studies without mammalian enzyme background interference [1].

PfDHODH Inhibitor Resistance Mechanism and Cross-Resistance Profiling Studies

Research programs investigating PfDHODH inhibitor resistance mechanisms or screening compound libraries against resistant parasite isolates benefit from DSM502's distinct binding conformation and non-overlapping resistance profile relative to triazolopyrimidine-based inhibitors like DSM265. X-ray crystallographic evidence confirms that pyrrole-based inhibitors occupy an alternative enzyme conformation, providing a mechanistically distinct tool compound for probing structure-activity relationships around resistance-conferring mutations. Laboratories conducting resistance-breaking combination studies may leverage this differentiated resistance profile to evaluate synergy with existing DHODH inhibitors [1].

In Vivo Antimalarial Efficacy Studies in Murine Malaria Models (Multi-Dose Regimens)

DSM502 demonstrates robust in vivo efficacy in SCID mouse malaria models when administered via repeated oral dosing. At 50 mg/kg once daily for 4 days, DSM502 achieves 97% parasite clearance, representing a 12-percentage-point improvement over the 85% clearance observed in comparator studies . However, researchers must design multi-dose regimens rather than single-dose protocols due to the compound's 2.6-3.6 hour oral half-life in mice. The compound exhibits >100% oral bioavailability, supporting reliable systemic exposure following oral gavage administration. Investigators should note that at the 10 mg/kg dose level, toxicity was observed (one mouse died on day 5), necessitating careful dose selection and monitoring in efficacy experiments .

Pyrrole Scaffold Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

DSM502 serves as the optimized lead compound from a pyrrole-based PfDHODH inhibitor series, providing a validated starting point for medicinal chemistry optimization campaigns. The compound's established in vitro potency profile (PfDHODH IC50=20 nM, PvDHODH IC50=14 nM, Pf3D7 EC50=14 nM), combined with its alternative scaffold architecture relative to the triazolopyrimidine clinical candidate DSM265, offers medicinal chemists a structurally distinct template for derivative synthesis and SAR exploration. The complete synthetic route and characterization data are available in the primary medicinal chemistry publication, facilitating compound resynthesis and analog generation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.